8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid
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Overview
Description
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is a chemical compound with the molecular formula C14H24N2O4. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the tert-butoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amides or esters.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its stable spirocyclic structure.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid exerts its effects is primarily through its reactivity with various biological molecules. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing a reactive amine that can interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
- Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Uniqueness
8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts stability and reactivity that are advantageous in synthetic chemistry. Its tert-butoxycarbonyl group provides a protective function that can be selectively removed, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16)6-4-5-11(15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOCSGNAPWKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2C(=O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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